(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
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Overview
Description
The compound (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule It is characterized by its unique structure, which includes a purine base, a fluorotetrahydrofuran ring, and a phosphoramidite group
Preparation Methods
The synthesis of (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves several steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the fluorotetrahydrofuran ring. The final step involves the addition of the phosphoramidite group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite has several scientific research applications:
Chemistry: It is used in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is utilized in studies involving DNA and RNA modifications.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with nucleic acids. The purine base allows it to pair with complementary nucleotides, while the fluorotetrahydrofuran ring and phosphoramidite group facilitate the formation of stable bonds. The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid synthesis and modification.
Comparison with Similar Compounds
Compared to other similar compounds, (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite stands out due to its unique structure and properties. Similar compounds include other phosphoramidites and nucleoside analogs, but this compound’s specific combination of functional groups provides distinct advantages in terms of stability and reactivity.
Properties
Molecular Formula |
C40H47FN7O6P |
---|---|
Molecular Weight |
771.8 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47FN7O6P/c1-26(2)48(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)47-25-46-35-37(43)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H2,43,44,45)/t33-,34-,36-,39-,55?/m1/s1 |
InChI Key |
KHKXBZVFLSIARY-YRGZVQMCSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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